ISOBUTYROYL CARNITINE
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Overview
Description
Isobutyroyl carnitine: is an ester formed by the combination of isobutyric acid and L-carnitine. L-carnitine is a naturally occurring quaternary ammonium compound that plays a crucial role in transporting fatty acids into the mitochondria for β-oxidation . This compound is a derivative of L-carnitine, characterized by the attachment of an isobutyryl group (a branched four-carbon chain). This molecule is commonly found in biological systems as part of the intermediate metabolism of branched-chain amino acids, particularly valine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyroyl carnitine can be synthesized by transferring an acyl group from isobutyryl-CoA to a molecule of L-carnitine . This reaction is typically catalyzed by enzymes such as carnitine acyltransferases. The reaction conditions often involve the use of methanol as a solvent and maintaining the reaction mixture at low temperatures to ensure stability .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the quantitation and analysis of the compound . This method allows for high throughput and precise quantitation of this compound in various biological samples .
Chemical Reactions Analysis
Types of Reactions: Isobutyroyl carnitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding carboxylic acid derivative.
Reduction: This reaction involves the reduction of the carbonyl group in this compound to form an alcohol.
Substitution: This reaction involves the replacement of the isobutyryl group with other acyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents include acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Formation of isobutyric acid.
Reduction: Formation of isobutyryl alcohol.
Substitution: Formation of various acyl carnitine derivatives depending on the substituent used.
Scientific Research Applications
Isobutyroyl carnitine has several scientific research applications, including:
Chemistry:
- Used as a standard in analytical chemistry for the quantitation of acylcarnitines in biological samples .
Biology:
Medicine:
- Used as a biomarker for diagnosing metabolic disorders such as isobutyryl-CoA dehydrogenase deficiency .
- Helps in monitoring metabolic status and understanding metabolic changes under various physiological or pathological conditions .
Industry:
Mechanism of Action
Isobutyroyl carnitine exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation . The molecular targets involved include carnitine acyltransferases, which catalyze the transfer of the isobutyryl group from isobutyryl-CoA to L-carnitine . This process is crucial for the metabolism of branched-chain amino acids and the production of energy in the form of ATP .
Comparison with Similar Compounds
Butyrylcarnitine: An acylcarnitine formed by the combination of butyric acid and L-carnitine.
Glutarylcarnitine: An acylcarnitine formed by the combination of glutaric acid and L-carnitine.
Comparison:
Isobutyroyl Carnitine vs. Butyrylcarnitine: Both compounds are involved in fatty acid metabolism, but this compound is specifically associated with the metabolism of branched-chain amino acids, particularly valine.
This compound vs. Glutarylcarnitine: While both compounds are acylcarnitines, glutarylcarnitine is associated with the metabolism of lysine and tryptophan, whereas this compound is linked to valine metabolism.
This compound’s unique role in branched-chain amino acid metabolism and its use as a biomarker for metabolic disorders highlight its significance in scientific research and clinical applications .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
LRCNOZRCYBNMEP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Synonyms |
isobutyryl-1-carnitine isobutyrylcarnitine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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